molecular formula C23H18N4O5 B12005886 2-(((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide CAS No. 765911-35-1

2-(((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide

Cat. No.: B12005886
CAS No.: 765911-35-1
M. Wt: 430.4 g/mol
InChI Key: VAQDLUYCWPXZNK-ZMOGYAJESA-N
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Description

2-(((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide: is a complex organic compound with the following chemical formula:

C23H24N4O5\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_5C23​H24​N4​O5​

. Let’s break down its structure:

Preparation Methods

Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers .

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including:

    Oxidation: It could be susceptible to oxidation reactions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substitution reactions could occur at specific positions.

Common Reagents and Conditions: Specific reagents and conditions for these reactions are not documented. standard organic chemistry reagents (e.g., oxidizing agents, reducing agents, acid/base catalysts) would likely play a role.

Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biological Activity: Investigating its potential biological activity (e.g., enzyme inhibition, receptor binding) could be relevant.

    Drug Discovery: Researchers might explore its derivatives for drug development.

Industry:

    Materials Science: Its properties could be relevant for materials applications.

Mechanism of Action

Unfortunately, detailed information about its mechanism of action is not available. Further research would be necessary to understand how it exerts its effects.

Comparison with Similar Compounds

While no direct analogs are mentioned, its uniqueness lies in the combination of the benzamide core with the 1,3-benzodioxole moiety.

Properties

CAS No.

765911-35-1

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide

InChI

InChI=1S/C23H18N4O5/c28-21(25-16-6-2-1-3-7-16)17-8-4-5-9-18(17)26-22(29)23(30)27-24-13-15-10-11-19-20(12-15)32-14-31-19/h1-13H,14H2,(H,25,28)(H,26,29)(H,27,30)/b24-13+

InChI Key

VAQDLUYCWPXZNK-ZMOGYAJESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Origin of Product

United States

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